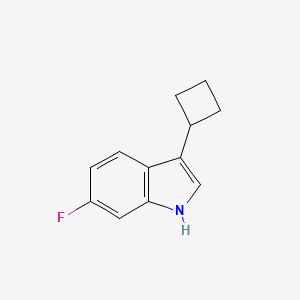

3-Cyclobutyl-6-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-6-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-9-4-5-10-11(8-2-1-3-8)7-14-12(10)6-9/h4-8,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTDNKRECADXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutyl 6 Fluoro 1h Indole and Its Analogues

Advanced Approaches for 1H-Indole Core Construction

The indole (B1671886) core is a privileged scaffold in numerous pharmaceuticals and natural products. organic-chemistry.org Over the years, a multitude of methods for its construction have been developed, ranging from classic named reactions to modern transition-metal-catalyzed cyclizations. These advanced approaches offer greater efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods.

Palladium- and copper-catalyzed reactions have become powerful tools for constructing functionalized indoles. organic-chemistry.orgresearchgate.net For instance, Pd(II)-catalyzed oxidative annulation of functionalized pyrroles with ketones can yield polysubstituted indoles. organic-chemistry.org Similarly, copper-mediated tandem hydroamination followed by C-H annulation of unprotected anilines with internal alkynes provides a direct route to 2,3-disubstituted indoles. researchgate.net Rhodium-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles has also been developed for the synthesis of complex indole-containing scaffolds. rsc.org

A three-component coupling reaction between acyl chlorides, diazonium salts, and alcohols or amines can form α-hydrazono carboxylic acid derivatives, which can then be directly converted into indoles via a Fischer-type cyclization. nih.gov This method allows for the rapid assembly of diverse indole structures from simple starting materials.

Table 1: Comparison of Advanced Methods for 1H-Indole Core Construction

| Method | Catalyst/Reagent | Key Transformation | Advantages |

| Palladium-catalyzed Annulation | Pd(OAc)2, Cu(OAc)2 | Oxidative annulation of pyrroles and ketones | Access to polysubstituted indoles |

| Copper-catalyzed Annulation | Cu(OAc)2·H2O, TFA | Tandem hydroamination/C-H annulation | Use of unprotected anilines |

| Rhodium-catalyzed Annulation | Rhodium(II) catalysts | Intramolecular annulation of triazoles | Facile synthesis of fused indoles |

| Three-Component Fischer Indole Synthesis | None (thermal or acid-catalyzed) | α-hydrazono ester/amide formation and cyclization | Rapid assembly of diverse indoles |

Regioselective Functionalization at the Indole C3 Position

The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution, making it a common site for functionalization. However, achieving regioselectivity, especially in the presence of other reactive sites, requires careful selection of reagents and strategies.

Direct C-H functionalization has emerged as a powerful tool for introducing substituents at the C3 position. For instance, iodine-catalyzed C-3 arylation of indoles with p-quinols provides a convenient route to 3-arylindoles. This method is notable for its mild conditions and high regioselectivity.

Another strategy involves the use of directing groups to guide the functionalization to a specific position. While often employed for functionalization of the benzene (B151609) portion of the indole ring, the principles can be adapted. The inherent reactivity of the C3 position often allows for functionalization without a directing group, for example, through Friedel-Crafts type reactions.

Synthetic Routes for Incorporating the Cyclobutyl Scaffold

The incorporation of a cyclobutyl moiety into a molecule can significantly impact its conformational properties and biological activity. Several synthetic strategies can be employed to introduce a cyclobutyl group onto the indole C3 position.

One common approach is the Friedel-Crafts acylation of the indole with cyclobutanecarbonyl chloride, followed by reduction of the resulting ketone. This two-step process provides a reliable method for attaching the cyclobutyl group. Alternatively, direct alkylation of indole with a cyclobutyl halide or tosylate can be achieved, although this may lead to issues with N-alkylation and polyalkylation.

Development of Stereocontrolled Cyclobutane (B1203170) Synthesis

The synthesis of substituted cyclobutanes with defined stereochemistry is a challenging yet important area of organic synthesis. nih.govacs.orgresearchgate.net Strained carbocyclic molecules like cyclobutanes are valuable synthetic intermediates. nih.govresearchgate.net Key methods for their stereocontrolled synthesis include:

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions between two olefinic components are a fundamental approach to constructing the cyclobutane core. researchgate.net The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the starting alkenes and the reaction conditions.

Ring Contractions: The contraction of larger rings, such as pyrrolidines, can provide a stereospecific route to cyclobutanes. acs.org For example, the use of iodonitrene chemistry to mediate the contraction of readily accessible pyrrolidines allows for the synthesis of multisubstituted cyclobutanes with multiple stereocenters. acs.org

C-H Functionalization Logic: An unconventional approach involves using C-H functionalization logic as an alternative to intermolecular photocycloaddition for the synthesis of unsymmetrical cyclobutanes. acs.org This strategy often utilizes a directing group to control the regioselectivity of the C-H activation step. acs.org

Table 2: Key Strategies for Stereocontrolled Cyclobutane Synthesis

| Strategy | Key Transformation | Stereochemical Control |

| [2+2] Cycloaddition | Formation of two new C-C bonds between two alkenes | Dependent on alkene geometry and reaction conditions |

| Pyrrolidine Ring Contraction | Nitrogen extrusion and C-C bond formation | Stereospecific, based on the stereochemistry of the starting pyrrolidine |

| C-H Functionalization | Directed C-H activation and subsequent cyclization | Guided by the directing group and substrate geometry |

Methods for Site-Specific Fluorination of the Indole Ring at C6

Introducing a fluorine atom at a specific position on an aromatic ring can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Site-specific fluorination of the indole ring at the C6 position requires methods that can overcome the inherent reactivity patterns of the indole nucleus.

Direct electrophilic fluorination of an unsubstituted indole typically occurs at the more electron-rich C3 position. Therefore, achieving C6 fluorination often necessitates a multi-step approach. One strategy involves the use of a pre-functionalized starting material, such as a 4-fluoroaniline (B128567) derivative, which is then used to construct the indole ring via a method like the Fischer indole synthesis.

Alternatively, directed ortho-metalation (DoM) can be employed. This involves protecting the indole nitrogen with a suitable directing group that can direct a metalating agent (e.g., an organolithium reagent) to the C7 position. Subsequent reaction with an electrophilic fluorine source might lead to fluorination at C7, but with careful choice of directing group and reaction conditions, C6 functionalization can sometimes be achieved. However, this can be challenging due to the distance from the directing group.

A more plausible approach involves the synthesis of a 6-amino or 6-bromoindole (B116670) derivative. The amino group can be converted to a diazonium salt and subsequently displaced with fluoride (B91410) using the Balz-Schiemann reaction. A bromo substituent can be displaced with fluoride via nucleophilic aromatic substitution, although this typically requires harsh conditions, or more commonly through transition-metal-catalyzed fluorination reactions.

Convergent and Linear Synthesis Strategies for 3-Cyclobutyl-6-fluoro-1H-indole

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential modification of a pre-formed indole scaffold. For example:

Starting Material: 6-Fluoroindole (B127801).

Step 1: Friedel-Crafts acylation at the C3 position with cyclobutanecarbonyl chloride.

Step 2: Reduction of the C3-ketone to afford this compound.

Fragment A Synthesis: Preparation of 4-fluoro-phenylhydrazine.

Fragment B Synthesis: Preparation of cyclobutyl methyl ketone.

Final Step: Fischer indole synthesis by reacting Fragment A and Fragment B under acidic conditions to directly form this compound.

This convergent approach is highly efficient as it constructs the desired molecule in a single, final step from readily available precursors.

Table 3: Comparison of Linear and Convergent Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a starting molecule. | Conceptually simple, straightforward planning. | Overall yield can be low for multi-step sequences. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, greater flexibility. | Requires more complex planning and synthesis of fragments. |

Pharmacological Targets and Molecular Mechanisms of Action for 3 Cyclobutyl 6 Fluoro 1h Indole Analogues

Interactions with G-Protein Coupled Receptors (GPCRs) and Ion Channels

The indole (B1671886) structure is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making its analogues prime candidates for interacting with serotonin receptors, a major family of GPCRs.

Serotonin receptors, such as 5-HT1A and 5-HT2A, are critical targets for drugs treating a variety of central nervous system disorders. nih.gov The 6-fluoroindole (B127801) scaffold has been utilized in the synthesis of tryptamine (B22526) analogues to probe these receptors. mdpi.com

A direct link between the 3-cyclobutyl-6-fluoro-1H-indole structure and serotonin receptor activity can be inferred from related compounds. For instance, the compound rac-3-{cyclobutyl[4-(5-fluoro-1H-indol-3-yl)butyl]amino}-8-fluorochromane-5-carboxamide contains both the 5-fluoro-1H-indole core and a cyclobutyl group. ontosight.ai Due to the presence of the indole moiety, this compound is predicted to have pharmacological activity, potentially interacting with biological targets like serotonin receptors. ontosight.ai

Furthermore, research into dual 5-HT1A receptor and serotonin transporter ligands has identified lead compounds containing a fluoro-indole moiety. nih.gov One such lead was 3-(cis-4-(4-(1H-indol-4-yl)piperazin-1-yl)cyclohexyl)-5-fluoro-1H-indole. nih.gov The introduction of a fluorine atom to the indole ring is a common strategy in designing ligands for serotonin receptors. acs.orgresearchgate.netpsu.edu Studies have shown that fluorinated tryptamines can act as potent 5-HT1A receptor agonists. researchgate.netpsu.edu These findings collectively suggest that analogues of this compound are highly likely to possess significant activity at serotonin receptors, particularly 5-HT1A.

| Compound/Analogue Class | Key Structural Features | Target(s) | Observed/Predicted Activity | Reference |

|---|---|---|---|---|

| rac-3-{cyclobutyl[4-(5-fluoro-1H-indol-3-yl)butyl]amino}-8-fluorochromane-5-carboxamide | 5-Fluoro-1H-indole, Cyclobutyl group | Serotonin Receptors (predicted) | Likely pharmacological activity | ontosight.ai |

| Arylpiperazinyl-cyclohexyl indoles | 5-Fluoro-1H-indole | 5-HT1A Receptor, Serotonin Transporter | Dual binding affinity | nih.gov |

| Fluorinated Tryptamines | 4-Fluoro-5-methoxy-indole | 5-HT1A Receptor | Potent agonist | researchgate.netpsu.edu |

Dopamine (B1211576) Receptor Modulatory Effects (e.g., D2, D3)

Analogues of this compound have been investigated for their potential to modulate dopamine receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders. The dopamine D2 and D3 receptors, in particular, have been a focus of such research.

The development of selective ligands for the D3 receptor has been a significant challenge due to its high structural similarity to the D2 receptor. mdpi.com However, achieving D3 selectivity is a desirable goal for therapeutic agents aimed at treating conditions like substance abuse and neuropsychiatric disorders. researchgate.net Research into various indole derivatives has shown promise in this area. For instance, a series of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide analogues have been identified as negative allosteric modulators of the D2 receptor.

Furthermore, the introduction of a cyclobutyl group into the linker chain of certain compounds has been explored as a novel approach to create D3R-selective antagonists. This structural modification, combined with different head groups, has led to the development of new series of D3R-selective antagonists. While direct studies on this compound itself are limited in this context, the known influence of the indole core and the strategic use of cyclobutyl moieties in other molecular frameworks suggest that analogues of this compound could exhibit significant and potentially selective modulatory effects on D2 and D3 dopamine receptors. nih.gov The binding affinities of various dopaminergic compounds, including those with indole structures, have been evaluated, highlighting the potential for these scaffolds to achieve high affinity for D2/D3 receptors. nih.govacs.org

Regulation of Cellular Pathways and Processes

Induction of Cell Cycle Arrest and Apoptosis

Indole analogues have demonstrated significant potential in oncology research through their ability to induce cell cycle arrest and apoptosis in cancer cells. The retinoblastoma (RB1) protein is a key regulator of the cell cycle, and its inactivation is a common event in cancer. oncotarget.com Compounds that can influence the cell cycle, particularly at the G1-S or G2/M transitions, are of great interest as potential anticancer agents.

Research on various indole derivatives has shown their capacity to halt the cell cycle and trigger programmed cell death. For example, some indole-based compounds have been shown to induce G1 cell cycle arrest and apoptosis through the aryl hydrocarbon receptor. In the context of colorectal cancer, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was found to arrest the cell cycle at the G2/M phase and induce apoptosis by targeting microtubules.

A particularly relevant study focused on (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), an indole-chalcone derivative. This compound was shown to induce G2/M phase arrest in resistant colorectal cancer cells by downregulating cyclin B1 expression through its interaction with microtubules. nih.gov This finding underscores the potential of the 6-fluoro-1H-indole scaffold in developing new chemotherapeutic agents. The induction of apoptosis is a common outcome of such cell cycle disruption, often involving the activation of caspase pathways and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. cyprusjmedsci.com

Antiproliferative Mechanisms in Oncology Research

The antiproliferative effects of this compound analogues are closely linked to their ability to induce cell cycle arrest and apoptosis. By halting cell division and promoting cell death, these compounds can effectively inhibit the growth of tumors. The indole nucleus is a well-established pharmacophore in the design of anticancer drugs. ekb.egmdpi.com

The antiproliferative activity of indole derivatives has been demonstrated against a variety of human cancer cell lines. For instance, a study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives revealed that a compound with a cyclobutyl group exhibited good anti-proliferative activity. rsc.org This suggests that the cyclobutyl moiety can contribute positively to the anticancer effects of indole-based compounds.

The indole-chalcone FC116, which contains the 6-fluoro-1H-indol-3-yl group, has shown potent cytotoxic activity against metastatic colorectal cancer cells, including those resistant to standard therapies like oxaliplatin. nih.gov Its mechanism involves the inhibition of microtubule polymerization, a validated target for many successful anticancer drugs. nih.gov The ability of such compounds to overcome drug resistance is a critical aspect of their therapeutic potential.

Table 1: Antiproliferative Activity of Selected Indole Analogues

| Compound/Analogue Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) | HCT-116/L (oxaliplatin-resistant colorectal cancer) | G2/M phase arrest, downregulation of cyclin B1, inhibition of microtubule polymerization | nih.gov |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-cyclobutyl urea derivative | H460 (lung), HepG2 (liver), MCF-7 (breast) | Good anti-proliferative activity | rsc.org |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | Colorectal cancer cells | G2/M phase arrest, apoptosis, microtubule targeting | |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (colon cancer) | Cell cycle arrest at S and G2/M phases | nih.gov |

| Indazole-containing derivatives | Various cancer cell lines | Potent antiproliferative activity | nih.gov |

Antimicrobial and Antivirulence Activity via Quorum Sensing Interference

A growing body of research highlights the potential of indole derivatives, including those with a 6-fluoro substitution, as effective antimicrobial and antivirulence agents. Their mechanism of action often involves the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.

Studies have shown that 6-fluoroindole can interfere with QS systems in various pathogenic bacteria. x-mol.com For example, in Serratia marcescens, 6-fluoroindole has been demonstrated to suppress the production of virulence factors such as prodigiosin (B1679158), as well as inhibit biofilm formation and motility. x-mol.com Similarly, in Pseudomonas aeruginosa, indole derivatives like 7-fluoroindole (B1333265) have been reported to reduce the production of QS-regulated virulence factors. mdpi.com

The ability of these compounds to inhibit biofilm formation is particularly significant, as biofilms are a major contributor to antibiotic resistance and persistent infections. asm.org By interfering with QS, these indole analogues can act as antivirulence agents, which are less likely to induce resistance compared to traditional antibiotics that directly target bacterial growth.

Table 2: Antimicrobial and Antivirulence Activity of Fluoro-Indole Analogues

| Compound | Bacterial Species | Key Findings | Reference(s) |

| 6-Fluoroindole | Serratia marcescens | Suppressed prodigiosin production, biofilm formation, and motility; interfered with QS. | x-mol.com |

| 7-Fluoroindole | Pseudomonas aeruginosa | Reduced production of QS-regulated virulence factors. | mdpi.com |

| 5-Fluoroindole (B109304) | Acinetobacter baumannii | Exhibited antimicrobial and antibiofilm effects against extensively drug-resistant strains. | asm.org |

| 6-Fluoroindole | Serratia marcescens | Suppressed fimbria-mediated yeast agglutination and production of extracellular polymeric substances. | researchgate.netresearchgate.net |

Antitrypanosomal Modalities

Indole derivatives have emerged as a promising class of compounds in the search for new treatments for trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma. The indole motif has been identified as a crucial structural element for the antitrypanosomal activity of several compound classes. plos.orgacs.orgresearchgate.net

One of the key targets for antitrypanosomal drugs is trypanothione (B104310) synthetase (TryS), an enzyme essential for the parasite's unique redox metabolism. nih.gov Studies on N5-substituted paullones, a class of indole-fused benzazepinones, have shown that these compounds exhibit both antitrypanosomal activity and inhibition of TryS. plos.orgnih.gov Structure-activity relationship studies have revealed that the indole moiety is pivotal for this biological activity; its removal leads to a complete loss of efficacy. plos.orgnih.gov

While specific studies on this compound in the context of trypanosomiasis are not widely available, the established importance of the indole core suggests that its analogues could be valuable starting points for the design of novel antitrypanosomal agents. mdpi.com The exploration of various substitutions on the indole ring could lead to the development of potent and selective inhibitors of key parasitic enzymes or other essential cellular processes.

Advanced Medicinal Chemistry Approaches in the Development of 3 Cyclobutyl 6 Fluoro 1h Indole Derivatives

Hit Identification and Lead Generation Strategies

The journey to a refined drug candidate often begins with the identification of a "hit"—a molecule showing activity in a relevant biological assay. For scaffolds like 3-cyclobutyl-6-fluoro-1H-indole, this initial discovery can stem from various lead generation strategies, most notably high-throughput screening.

High-Throughput Screening (HTS) Campaigns

High-Throughput Screening (HTS) allows for the rapid testing of large, diverse compound libraries to identify initial hits. nih.gov In the context of indole (B1671886) derivatives, HTS campaigns are frequently employed to discover starting points for optimization. mdpi.com A screening campaign might identify a simple indole derivative with modest activity. For instance, fragment-based screening, a related technique, could identify a core indole fragment that binds weakly to a target. acs.orgrsc.org Subsequent optimization of such a hit, guided by structure-activity relationships (SAR), could lead to the introduction of the specific substituents found in this compound. For example, screening efforts for protein kinase inhibitors or other target classes have successfully identified indole-based hits that served as the foundation for extensive lead optimization programs. acs.orgnih.gov

Rational Lead Optimization Methodologies

Once a hit is identified, lead optimization aims to enhance its drug-like properties. This iterative process involves synthetic modification of the lead compound and subsequent biological testing to build a structure-activity relationship (SAR).

Systematic Exploration of Chemical Space around the Indole and Cyclobutyl Frameworks

Exploring the chemical space around a lead scaffold is crucial for discovering novel compounds with improved properties. nih.govnih.govacs.org For the this compound scaffold, this involves systematically modifying both the indole core and the cyclobutyl substituent. The indole ring, a versatile pharmacophore, allows for extensive functionalization. sci-hub.sebohrium.com Modifications at positions other than C-3 and C-6, or on the indole nitrogen, can be explored to probe for additional interactions with a biological target.

The cyclobutyl group itself offers unique opportunities for chemical space exploration. nih.govru.nl Its three-dimensional, puckered structure can be exploited to fill hydrophobic pockets within a target's binding site more effectively than a flat aromatic ring or a simple alkyl chain. nih.govontosight.ai The introduction of the cyclobutyl moiety can significantly enhance pharmacokinetic properties and is a favored tactic among medicinal chemists. researchgate.net Systematic exploration might involve synthesizing analogues with different substitution patterns on the cyclobutyl ring to fine-tune binding interactions.

Design of Rigid Conformationally Constrained Analogues

A key strategy in lead optimization is to introduce conformational constraints into a flexible molecule. acs.org This approach reduces the entropic penalty upon binding to a target, often leading to a significant increase in potency. The cyclobutyl group is an excellent tool for achieving this. nih.govru.nl By replacing a more flexible alkyl chain at the C-3 position with a rigid cyclobutyl ring, the orientation of the substituent relative to the indole core is locked, presenting a more defined conformation to the binding site. fiveable.me

Numerous studies have demonstrated the success of this strategy. For example, the introduction of cyclic systems to restrict the C3 amidoethane side chain of melatonin (B1676174) analogues provided crucial insights into the receptor's binding site. acs.org Similarly, novel tricyclic indole-3-carboxamides, designed as structurally restricted analogues of their bicyclic counterparts, were found to be potent CB1 cannabinoid receptor agonists. nih.govresearchgate.net This highlights the power of using rigid frameworks like the cyclobutyl group to enhance biological activity.

Bioisosteric Modifications and Scaffold Hopping

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a fundamental tactic in drug design. The 6-fluoro substituent on the indole ring is a classic example of a bioisosteric replacement for a hydrogen atom. chimia.chnih.gov The introduction of a fluorine atom can have profound effects on a molecule's properties, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. researchgate.net

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic or hydrogen-bonding interactions with the target protein. nih.gov

Modulated Physicochemical Properties: Fluorine substitution can alter a compound's lipophilicity and pKa, which can improve membrane permeability and oral bioavailability. researchgate.net

Studies comparing fluorine and cyano groups at the 5-position of indole derivatives have shown that these substituents can be bioisosteric, yielding compounds with very comparable biological profiles. researchgate.net

Computational Chemistry and Molecular Modeling in the Study of 3 Cyclobutyl 6 Fluoro 1h Indole

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in predicting how a ligand, such as 3-Cyclobutyl-6-fluoro-1H-indole, might interact with a protein's binding site.

A hypothetical molecular docking study of this compound into the active site of a kinase, a common target for indole-based inhibitors, might reveal key interactions. The indole (B1671886) N-H could act as a hydrogen bond donor to a backbone carbonyl of a hinge region residue, a common binding motif for kinase inhibitors. The cyclobutyl group could fit into a hydrophobic pocket, while the fluoro substituent could interact with a specific residue or a water molecule in the active site. The results of such a docking study can be summarized in a table, providing a quantitative measure of the predicted binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Predicted Inhibition Constant (Ki) (nM) | 50 |

| Key Interacting Residues | Leu83, Val91, Ala104, Lys65, Asp164 |

| Hydrogen Bonds | Indole N-H with backbone C=O of Leu83 |

| Hydrophobic Interactions | Cyclobutyl group with Val91 and Ala104 |

| Other Interactions | 6-Fluoro group with side chain of Lys65 |

Conformational Analysis and Energetics of Cyclobutyl-Indole Systems

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For this compound, the orientation of the cyclobutyl ring relative to the indole plane is a key conformational feature. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. ru.nl The energetic barrier for the interconversion between these puckered states is relatively low.

The presence of the cyclobutyl substituent can conformationally restrict the molecule, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. ru.nlnih.gov Computational methods, such as quantum mechanics calculations or molecular mechanics force fields, can be used to calculate the potential energy surface of this compound as a function of the dihedral angle between the cyclobutyl ring and the indole scaffold. This analysis can reveal the most stable conformations and the energy barriers between them. Such information is critical for understanding which conformation is likely to be biologically active.

A conformational analysis study could reveal that the lowest energy conformation of this compound has the cyclobutyl ring in a puckered state and oriented in a "bent" or "axial-like" position relative to the indole ring, which may be the bioactive conformation.

Table 2: Hypothetical Conformational Energy Profile of this compound

| Conformation | Dihedral Angle (Indole-C3-C_cyclobutyl-C_cyclobutyl) | Relative Energy (kcal/mol) |

| Global Minimum | 60° | 0.0 |

| Local Minimum | -60° | 0.5 |

| Transition State | 0° | 2.5 |

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to guide the design of new ligands. researchgate.netelsevierpure.comnih.goveurekaselect.comnih.gov Once a binding mode of this compound is predicted through molecular docking or determined experimentally, SBDD strategies can be employed to optimize its properties.

For instance, if the initial docking study reveals an unoccupied hydrophobic pocket adjacent to the cyclobutyl group, medicinal chemists can design derivatives with larger or differently shaped substituents at this position to improve hydrophobic interactions and, consequently, binding affinity. Similarly, if a potential hydrogen bonding partner in the protein is not engaged by the initial ligand, modifications can be made to introduce a hydrogen bond donor or acceptor at the appropriate position on the indole scaffold. The fluorine atom at the 6-position can also be a handle for optimization, for example, by replacing it with other halogen atoms to explore the role of halogen bonding or by introducing other small functional groups to probe for additional interactions. This iterative process of design, synthesis, and testing, guided by structural insights, is a hallmark of SBDD.

An SBDD campaign starting with this compound could lead to the identification of a more potent and selective inhibitor.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data from an SBDD Campaign

| Compound | Modification | Target Affinity (IC50, nM) |

| This compound | - | 150 |

| 3-(1-Methylcyclobutyl)-6-fluoro-1H-indole | Methyl group on cyclobutyl | 75 |

| 3-Cyclobutyl-6-chloro-1H-indole | Fluoro replaced with Chloro | 120 |

| 3-Cyclobutyl-6-fluoro-1-(2-hydroxyethyl)-1H-indole | Hydroxyethyl at N1 | 50 |

NMR Spectroscopy for Protein-Ligand Interaction Studies (e.g., 19F NMR with fluorinated compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying protein-ligand interactions in solution. diva-portal.orgacs.org For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous. The ¹⁹F nucleus has a high natural abundance and sensitivity, and the absence of fluorine in most biological macromolecules results in a background-free spectrum. diva-portal.orgacs.orgbeilstein-journals.organu.edu.aucopernicus.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. diva-portal.orgacs.org Upon binding of this compound to a protein, changes in the chemical environment of the fluorine atom will lead to a change in its ¹⁹F NMR chemical shift. This phenomenon can be used to confirm binding, determine binding affinity (by titrating the ligand into a solution of the protein), and even to map the binding site if the structure of the protein is known. Furthermore, ligand-observed ¹⁹F NMR experiments can be used in fragment-based screening to identify small fluorinated molecules that bind to a target protein. beilstein-journals.org

In a hypothetical ¹⁹F NMR titration experiment, the addition of a target protein to a solution of this compound would cause a progressive shift in the ¹⁹F resonance, allowing for the calculation of the dissociation constant (Kd).

Table 4: Hypothetical ¹⁹F NMR Data for the Interaction of this compound with a Target Protein

| Protein Concentration (µM) | ¹⁹F Chemical Shift (ppm) |

| 0 | -120.50 |

| 10 | -120.55 |

| 25 | -120.62 |

| 50 | -120.75 |

| 100 | -120.90 |

| Calculated Kd | 35 µM |

Future Research Directions and Therapeutic Potential of 3 Cyclobutyl 6 Fluoro 1h Indole

Expanding the Pharmacological Spectrum of Activity

The 6-fluoroindole (B127801) moiety is a well-established pharmacophore with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. ontosight.ainih.gov For instance, fluorinated indoles have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors and have been investigated for their potential in treating various cancers. nih.govnih.gov

The cyclobutyl group, while less common than other alkyl groups, is increasingly recognized for its ability to confer unique properties to drug candidates. ru.nl It can act as a rigid scaffold, conformationally restricting flexible linkers, which can lead to a significant increase in potency. ru.nl The three-dimensional nature of the cyclobutane (B1203170) ring can also help to fill hydrophobic pockets in target proteins and improve pharmacokinetic profiles. ru.nl

Future research should focus on screening 3-Cyclobutyl-6-fluoro-1H-indole against a wide range of biological targets to uncover its full pharmacological potential. Based on the known activities of related compounds, promising areas for investigation include:

Oncology: Given the anticancer properties of many indole (B1671886) derivatives, ijptjournal.comnih.gov this compound could be tested against various cancer cell lines.

Infectious Diseases: The antimicrobial effects of 6-fluoroindole suggest potential applications in developing new antibacterial or antiviral agents. nih.govossila.com

Neurological Disorders: Indole-based compounds have a long history in the treatment of central nervous system (CNS) disorders, and this molecule could be explored for activity against targets like serotonin (B10506) or histamine (B1213489) receptors. ru.nlontosight.ai

Inflammatory Diseases: The anti-inflammatory potential of fluorinated indoles warrants investigation of this compound in models of inflammation. ontosight.ai

Development of Next-Generation Analogues with Improved Efficacy and Selectivity

Once a lead compound like this compound is identified, the next step is often the development of analogues with optimized properties. Structure-activity relationship (SAR) studies are crucial in this process, systematically modifying the structure to enhance efficacy, selectivity, and drug-like properties. nih.govru.nl

For this compound, several avenues for analogue development can be pursued:

Substitution on the Indole Ring: Introducing various substituents at other positions of the indole nucleus (e.g., N-1, C-2, C-4, C-5, C-7) could fine-tune the electronic properties and steric interactions with the target protein.

Modification of the Cyclobutyl Group: Altering the cyclobutyl ring, for instance, by introducing substituents or changing its stereochemistry, could improve binding affinity and pharmacokinetic parameters. ru.nl

Isosteric Replacements: The fluorine atom at the C-6 position could be replaced with other halogens or small electron-withdrawing groups to modulate the compound's properties.

SAR studies on other indole derivatives have shown that even small structural changes can lead to significant differences in biological activity. nih.govru.nl For example, in a series of indole-based inhibitors, the introduction of a cyclobutyl ring led to a tenfold increase in potency. ru.nl

Application in Polypharmacology and Multi-Target Drug Design

Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. google.com The indole scaffold is well-suited for the design of multi-target drugs due to its ability to interact with a variety of biological targets. nih.gov

This compound could serve as a starting point for the design of polypharmacological agents. By strategically adding other pharmacophores to the indole core, it may be possible to create chimeric molecules that modulate multiple pathways simultaneously. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Advanced Synthetic Method Development for Enhanced Access to Derivatives

The efficient synthesis of a diverse library of analogues is essential for successful drug discovery. While the synthesis of 3-substituted indoles is a well-established area of organic chemistry, researchgate.netbhu.ac.in the development of novel and more efficient methods is always a priority.

Recent advances in synthetic methodology that could be applied to this compound and its derivatives include:

C-H Activation/Functionalization: These methods allow for the direct introduction of substituents onto the indole ring without the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. rsc.org

Flow Chemistry: Performing reactions in a continuous flow system can offer advantages in terms of safety, scalability, and reaction time, which is particularly useful for generating large libraries of compounds for screening.

Catalytic One-Pot Reactions: The development of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, can streamline the synthesis of complex molecules. thieme-connect.com

For instance, a one-pot catalytic procedure for the synthesis of indolyl cyclobutanones has been reported, which could be adapted for the synthesis of derivatives of this compound. thieme-connect.com

Integration with Emerging Drug Discovery Technologies

Modern drug discovery is increasingly reliant on a range of advanced technologies that can accelerate the identification and optimization of new drug candidates. The development of this compound and its analogues would benefit from the integration of these technologies:

Computational Modeling and In Silico Screening: Molecular docking and other computational methods can be used to predict how the compound and its analogues will bind to various protein targets, helping to prioritize which compounds to synthesize and test.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds against a specific biological target, enabling the efficient identification of initial hits.

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for binding to a target, and then grown or linked together to create a more potent lead compound. The cyclobutyl and fluoroindole moieties could themselves be considered as fragments for FBDD approaches.

Macrocyclic Chemistry: Recent advancements have expanded the chemical space of macrocycles, which are known for their ability to tackle challenging biological targets. mdpi.com It is conceivable that the this compound scaffold could be incorporated into a macrocyclic structure to create novel therapeutic agents.

By combining these cutting-edge technologies with traditional medicinal chemistry approaches, the therapeutic potential of this compound can be fully explored and exploited.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclobutyl group into the 3-position of 6-fluoroindole while maintaining regioselectivity?

- Methodology :

- Stepwise functionalization : Begin with a pre-functionalized indole core (e.g., 6-fluoroindole) and introduce the cyclobutyl group via alkylation or cross-coupling. For example, use a Buchwald-Hartwig amination or Ullmann-type coupling with a cyclobutyl halide precursor .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and copper(I) iodide (CuI) can facilitate triazole or alkylation reactions, as seen in analogous indole syntheses (42% yield achieved in PEG-400/DMF with CuI) .

- Purification : Employ flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, validated by TLC and mass spectrometry .

Q. How should researchers characterize the structural integrity of 3-cyclobutyl-6-fluoro-1H-indole using spectroscopic techniques?

- Methodology :

- NMR analysis : Use , , and NMR to confirm substituent positions. Fluorine’s strong deshielding effect ( to -120 ppm in NMR) helps verify the 6-fluoro position .

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule resolution, particularly to resolve cyclobutyl ring puckering and indole planarity .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be systematically resolved across assay platforms?

- Methodology :

- Assay validation : Replicate results in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out platform-specific artifacts. For example, discrepancies in IC values may arise from differences in membrane permeability or off-target effects .

- Statistical falsification : Apply empirical contradiction analysis (e.g., refutability checks via ANOVA or machine learning) to identify outliers or confounding variables .

Q. What computational approaches are recommended to study the structure-activity relationship (SAR) of this compound analogs?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The cyclobutyl group’s steric bulk and fluorine’s electronegativity can be mapped to binding affinity changes .

- QSAR modeling : Train models on datasets with varied substituents (e.g., halogen, alkyl, aryl) to predict bioactivity trends. Include descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS penetration?

- Methodology :

- Lipophilicity adjustment : Modify the cyclobutyl group (e.g., introduce hydroxylation) to balance blood-brain barrier permeability (target LogP ~2–3) .

- Metabolic stability assays : Use liver microsomes or cytochrome P450 inhibition studies to assess oxidation susceptibility. Fluorine’s electron-withdrawing effect may reduce metabolic degradation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.